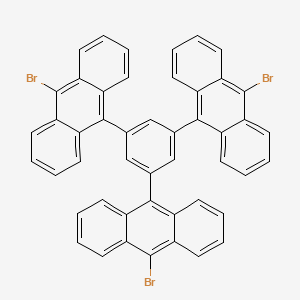

1,3,5-Tris(10-bromoanthracen-9-yl)benzene

Description

BenchChem offers high-quality 1,3,5-Tris(10-bromoanthracen-9-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(10-bromoanthracen-9-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-[3,5-bis(10-bromoanthracen-9-yl)phenyl]-10-bromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H27Br3/c49-46-37-19-7-1-13-31(37)43(32-14-2-8-20-38(32)46)28-25-29(44-33-15-3-9-21-39(33)47(50)40-22-10-4-16-34(40)44)27-30(26-28)45-35-17-5-11-23-41(35)48(51)42-24-12-6-18-36(42)45/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWRSFHUJUCHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC(=CC(=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br)C8=C9C=CC=CC9=C(C1=CC=CC=C18)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H27Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729764 | |

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813461-34-6 | |

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)tris(10-bromoanthracene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis procedure for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene

This guide provides a comprehensive overview and a detailed, field-proven methodology for the synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a key material in the field of organic electronics. Designed for researchers and development professionals, this document goes beyond a simple protocol, delving into the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of a Star-Shaped Emitter

1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a star-shaped, polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest for its applications in organic light-emitting diodes (OLEDs). Its core structure, featuring three bromoanthracene units appended to a central benzene ring, imparts a unique combination of properties. The bulky, propeller-like architecture helps to prevent intermolecular aggregation, which is crucial for maintaining high photoluminescence quantum yields in the solid state. Furthermore, the brominated anthracene moieties enhance electron transport and contribute to high thermal stability, making it an excellent candidate for a deep-blue emitting material in high-performance OLED devices[1].

The synthesis of this molecule is a non-trivial task due to the steric hindrance around the central benzene core. The methodology presented herein is grounded in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning tool for the formation of carbon-carbon bonds.

Retrosynthetic Analysis & Strategic Approach

The most logical and efficient pathway to the target molecule involves a multiple cross-coupling strategy. The core C-C bonds connecting the anthracene units to the central phenyl ring can be formed via a palladium-catalyzed Suzuki-Miyaura reaction.

Our retrosynthetic analysis identifies two key precursors: a C₃-symmetric aryl core, 1,3,5-tribromobenzene , and an organoboron reagent derived from the anthracene wing, (10-bromoanthracen-9-yl)boronic acid . This approach is supported by extensive literature on the synthesis of 1,3,5-triarylbenzenes and other sterically demanding biaryl systems[2][3][4].

Diagram: Retrosynthetic Pathway

Caption: Retrosynthetic analysis for the target molecule.

Experimental Section: A Self-Validating Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes, ensuring that researchers can proceed with confidence.

Part 1: Synthesis of (10-bromoanthracen-9-yl)boronic acid Pinacol Ester

Reaction Scheme: 9,10-dibromoanthracene + n-BuLi → 9-bromo-10-lithioanthracene --(Isopropoxyboronic acid pinacol ester)--> (10-bromoanthracen-9-yl)boronic acid pinacol ester

Step-by-Step Protocol:

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Loading: Add 9,10-dibromoanthracene (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The solution may become a slurry.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes.

-

Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithiation at one of the C-Br positions. A slight excess of n-BuLi ensures full conversion of the starting material.

-

-

Stirring: Stir the mixture at -78 °C for 1 hour.

-

Boronic Ester Addition: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester, 1.2 eq) dropwise.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pinacol ester as a solid.

Part 2: Triple Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step to construct the final star-shaped molecule. The choice of catalyst and ligand is paramount for overcoming the steric hindrance of coupling three bulky groups.

| Parameter | Value/Reagent | Molar Eq. | Purpose |

| Aryl Halide | 1,3,5-Tribromobenzene | 1.0 | Central core |

| Boronic Ester | (10-bromoanthracen-9-yl)boronic acid pinacol ester | 3.3 | Anthracene wings |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 | Palladium source for catalytic cycle |

| Base | Aqueous K₂CO₃ (2 M) | 6.0 | Activates boronic ester, neutralizes acid |

| Solvent | Toluene / Ethanol / Water | - | Biphasic solvent system |

Step-by-Step Protocol:

-

Inert Atmosphere: In a Schlenk flask, combine 1,3,5-tribromobenzene (1.0 eq), (10-bromoanthracen-9-yl)boronic acid pinacol ester (3.3 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Causality: A slight excess of the boronic ester ensures the complete consumption of the tribromobenzene core. Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, although for highly hindered substrates, catalysts with more specialized ligands like SPhos or XPhos could also be considered[2].

-

-

Solvent Addition: Add toluene, followed by ethanol and the 2 M aqueous potassium carbonate solution.

-

Degassing: Degas the mixture thoroughly by bubbling argon through the solution for 20-30 minutes or by using three freeze-pump-thaw cycles.

-

Causality: Oxygen must be removed as it can oxidize the Pd(0) catalyst, rendering it inactive.

-

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Cooling & Extraction: Cool the reaction to room temperature. Dilute with water and extract several times with dichloromethane or chloroform.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: After removing the solvent, the crude product will likely be an off-white or yellow solid. Purification is challenging due to the low solubility and high molecular weight of the product. It typically involves washing with various solvents (e.g., methanol, acetone, hexanes) to remove more soluble impurities, followed by recrystallization from a high-boiling solvent like chlorobenzene or sublimation under high vacuum.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's symmetry, the spectrum should be relatively simple. Expect to see a singlet for the three equivalent protons on the central benzene ring and a series of multiplets in the aromatic region corresponding to the anthracene protons[5][6].

-

¹³C NMR: Will show characteristic signals for the aromatic carbons. The low solubility may require a long acquisition time.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight (C₄₈H₂₇Br₃, MW: 843.45 g/mol ) and isotopic pattern characteristic of a tribrominated compound[7].

-

Elemental Analysis: Provides the percentage composition of C, H, and Br, which should match the calculated values for the molecular formula C₄₈H₂₇Br₃.

-

Melting Point: The product is expected to be a high-melting-point solid, reflecting its large, rigid structure.

Conclusion and Outlook

The synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene via a triple Suzuki-Miyaura cross-coupling is a robust and effective strategy. While the procedure requires careful control of inert atmosphere conditions and a meticulous purification process, it provides reliable access to this high-performance organic electronic material. The insights provided in this guide, from the strategic choice of reaction to the rationale behind specific conditions, are intended to empower researchers to successfully synthesize and further investigate this and other complex, star-shaped molecular architectures for next-generation applications.

References

-

Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. ResearchGate. Available at: [Link]

-

1,3,5-Tris(10-bromoanthracen-9-yl)benzene. MySkinRecipes. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Royal Society of Chemistry. Available at: [Link]

-

Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PubMed Central (PMC). Available at: [Link]

-

Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. SpringerLink. Available at: [Link]

-

Synthesis of 1,3,5‐tris(thienyl)benzene derivatives by using Suzuki–Miyaura cross‐coupling and trimerization reactions. ResearchGate. Available at: [Link]

-

Synthesis and optical properties of 3,5-bis(10- phenylanthracen-9-yl)benzene-appended porphyrins. J-STAGE. Available at: [Link]

-

Understanding 1,3,5-Tri(9H-carbazol-9-yl)benzene: Properties for OLED & Organic Electronics. Borun New Material. Available at: [Link]

-

Recent advances in the syntheses of anthracene derivatives. Beilstein Journals. Available at: [Link]

-

Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]org/bjoc/content/17/1/2028)

Sources

- 1. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene [stage0.myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris[10-bromo-(813461-34-6) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 813461-34-6|1,3,5-Tris(10-bromoanthracen-9-yl)benzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Photophysical Properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Luminescent Potential of a Star-Shaped Anthracene Derivative

1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a fascinating star-shaped organic molecule with the chemical formula C₄₈H₂₇Br₃ and a molecular weight of 843.45 g/mol . Its structure, featuring three bromoanthracene arms extending from a central benzene core, suggests intriguing photophysical properties with potential applications in organic electronics, particularly as a deep-blue emitting material in organic light-emitting diodes (OLEDs).[1] The bromine substituents can further serve as reactive sites for post-synthetic modification, opening avenues for fine-tuning its electronic and optical characteristics.

This technical guide provides a comprehensive overview of the key photophysical properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and the experimental methodologies required for their characterization. While specific experimental data for this particular molecule is limited in publicly available literature, this guide will leverage data from closely related anthracene derivatives to illustrate the principles and techniques involved in its photophysical investigation.

I. Molecular Structure and Synthesis

The unique star-shaped architecture of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is central to its properties. The three-fold symmetry and the spatial arrangement of the anthracene units influence its electronic conjugation, solubility, and intermolecular interactions in the solid state.

A plausible synthetic route to this molecule involves a palladium-catalyzed cross-coupling reaction. A doctoral thesis by Wu (2017) outlines a synthesis using 1,3,5-tribromobenzene and a suitable bromoanthracene derivative in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃ in a solvent like 1,4-dioxane, refluxed for two days.[2] The crude product can then be purified by column chromatography.[2] Characterization of the final product would typically involve techniques like ¹H NMR and Infrared (IR) Spectroscopy to confirm its structure.[2]

II. Core Photophysical Properties and Their Characterization

The interaction of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene with light is governed by a set of key photophysical parameters. Understanding these properties is crucial for evaluating its potential in various applications.

A. Absorption and Emission Spectroscopy

1. Theoretical Framework:

The absorption of light by the molecule promotes an electron from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital or HOMO) to a higher energy one (usually the Lowest Unoccupied Molecular Orbital or LUMO). The subsequent relaxation of the excited molecule back to its ground state can occur through various pathways, including the emission of light in the form of fluorescence or phosphorescence.

2. Experimental Protocol: UV-Visible Absorption and Photoluminescence Spectroscopy

-

Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: The compound is dissolved in a spectroscopic-grade solvent (e.g., dichloromethane, toluene, or cyclohexane) to prepare a dilute solution (typically in the micromolar concentration range).

-

Measurement:

-

Absorption Spectrum: The absorbance of the solution is measured across a range of wavelengths (e.g., 250-500 nm) to identify the wavelengths of maximum absorption (λmax).

-

Emission Spectrum: The sample is excited at a wavelength corresponding to one of its absorption maxima, and the emitted light is collected and analyzed to obtain the fluorescence spectrum, identifying the wavelength of maximum emission (λem).

-

3. Expected Spectral Features (based on related anthracene derivatives):

The absorption spectrum is expected to show characteristic bands in the UV region, corresponding to the π-π* transitions of the anthracene moieties. The emission spectrum will likely exhibit a deep-blue fluorescence. The presence of bromine atoms, known as the "heavy-atom effect," could potentially influence the photophysical pathways, possibly leading to enhanced intersystem crossing to the triplet state and subsequent phosphorescence, although this is often quenched at room temperature in solution.

Table 1: Illustrative Photophysical Data for Related Anthracene Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λem (nm) | Reference |

| 9,10-Diphenylanthracene | Cyclohexane | 355, 375, 395 | 408, 430 | Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. |

| 2-(10-Bromoanthracen-9-yl)-N-phenylaniline | Not specified | Not specified | Not specified | Saravanan, D., et al. (2024). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. IUCrData, 9(7). [Link][3] |

Note: This table provides example data for related compounds to illustrate the expected spectral regions and is not the actual data for 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.

B. Fluorescence Quantum Yield (ΦF)

1. Theoretical Framework:

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

2. Experimental Protocol: Relative Quantum Yield Measurement

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Instrumentation: UV-Visible spectrophotometer and a spectrofluorometer.

-

Materials: The sample, a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54), and spectroscopic-grade solvents.

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)

where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Diagram 1: Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for determining relative fluorescence quantum yield.

C. Excited-State Dynamics: Time-Resolved Fluorescence Spectroscopy

1. Theoretical Framework:

Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state (τF), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and can be affected by various quenching processes.

2. Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

-

Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Procedure:

-

The sample is excited with a short pulse of light.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured.

-

This process is repeated many times, and a histogram of the arrival times of the photons is built up.

-

The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

-

Diagram 2: Principle of Time-Correlated Single Photon Counting

Caption: Schematic of the TCSPC technique for fluorescence lifetime measurement.

III. Advanced Photophysical Characterization: Transient Absorption Spectroscopy

To gain deeper insights into the excited-state dynamics, including the formation and decay of triplet states and other transient species, transient absorption spectroscopy is a powerful tool.

1. Theoretical Framework:

This pump-probe technique involves exciting the sample with a short, intense "pump" pulse and then monitoring the changes in its absorption spectrum with a weaker, time-delayed "probe" pulse. This allows for the observation of short-lived excited states that do not emit light.

2. Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

-

Instrumentation: A femtosecond laser system to generate both the pump and probe pulses, an optical delay line to control the time delay between the pulses, and a sensitive detector (e.g., a CCD camera coupled to a spectrograph).

-

Procedure:

-

The pump pulse excites the sample.

-

The probe pulse, which is a broadband white-light continuum, passes through the excited sample at a specific time delay.

-

The spectrum of the transmitted probe pulse is recorded.

-

By varying the time delay, a series of transient absorption spectra are collected, revealing the evolution of the excited states over time.

-

IV. Concluding Remarks and Future Directions

1,3,5-Tris(10-bromoanthracen-9-yl)benzene represents a promising scaffold for the development of novel organic functional materials. Its star-shaped structure and the presence of bromoanthracene units suggest a rich photophysical behavior that warrants detailed investigation. The experimental protocols outlined in this guide provide a robust framework for characterizing its absorption, emission, quantum yield, and excited-state dynamics.

Future research should focus on the synthesis and comprehensive photophysical characterization of this molecule to establish a clear structure-property relationship. Investigating the impact of the bromine substituents on intersystem crossing and triplet state properties will be particularly important for applications in areas such as phosphorescent OLEDs and photodynamic therapy. Furthermore, exploring post-synthetic modifications at the bromine positions could unlock a wide range of new materials with tailored photophysical properties.

V. References

-

Wu, B. (2017). Doctoral Thesis.

-

MySkinRecipes. (n.d.). 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. Retrieved from [Link]

-

Saravanan, D., Ponraj, C., Khamrang, T., Hemamalini, M., & Antony, G. J. M. (2024). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. IUCrData, 9(7), x240475. [Link]

Sources

An In-depth Technical Guide to the Electrochemical Behavior of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical characteristics of the novel polycyclic aromatic hydrocarbon (PAH), 1,3,5-Tris(10-bromoanthracen-9-yl)benzene. We will delve into its synthesis, predicted redox behavior, and the detailed experimental protocols for its electrochemical analysis. This document is intended to serve as a foundational resource for researchers exploring its potential applications in organic electronics, sensor technology, and medicinal chemistry.

Molecular Overview and Significance

1,3,5-Tris(10-bromoanthracen-9-yl)benzene, with the chemical formula C₄₈H₂₇Br₃ and a molecular weight of 843.44 g/mol (CAS RN: 813461-34-6), is a star-shaped organic molecule.[1] It features a central benzene ring connected to three 10-bromoanthracene units. The propeller-like, three-dimensional structure arises from the steric hindrance between the anthracene moieties, preventing a planar conformation.

The strategic incorporation of bromine atoms at the 10-position of the anthracene units is anticipated to significantly influence the molecule's electronic and, consequently, its electrochemical properties. The electron-withdrawing nature of bromine is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of frontier molecular orbitals is a key strategy in designing materials with specific redox characteristics for applications in organic electronics.[2][3]

Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene

A plausible and efficient synthetic route to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene involves a two-step process: the synthesis of the parent molecule, 1,3,5-Tris(anthracen-9-yl)benzene, followed by its selective bromination.

Synthesis of 1,3,5-Tris(anthracen-9-yl)benzene

The precursor, 1,3,5-Tris(anthracen-9-yl)benzene, can be synthesized via a Suzuki coupling reaction between 1,3,5-tribromobenzene and anthracene-9-boronic acid.

Bromination of 1,3,5-Tris(anthracen-9-yl)benzene

The final product is obtained through the electrophilic bromination of the parent molecule. N-bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of anthracenes at the 9- and 10-positions.[4][5]

Experimental Protocol:

-

Dissolution: Dissolve 1,3,5-Tris(anthracen-9-yl)benzene (1 equivalent) in a suitable chlorinated solvent such as chloroform or dichloromethane in a round-bottom flask.

-

Reagent Addition: Add N-bromosuccinimide (3.3 equivalents to ensure bromination of all three anthracene units) to the solution in portions while stirring at room temperature. The reaction should be protected from light to prevent radical side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 1,3,5-Tris(10-bromoanthracen-9-yl)benzene as a solid.

Diagram of Synthetic Workflow:

Caption: Synthetic pathway to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.

Predicted Electrochemical Behavior

Insights from the Parent Compound

Studies on 1,3,5-tri(anthracen-10-yl)-benzene and its derivatives have shown that these molecules undergo multiple, reversible one-electron redox processes.[6] The three anthracene moieties can be sequentially oxidized and reduced. Due to electronic communication through the central benzene core, these redox events are expected to occur at slightly different potentials, resulting in a series of closely spaced waves in the cyclic voltammogram.

Effect of Bromine Substitution

The introduction of electron-withdrawing bromine atoms at the 10-position of each anthracene unit will have a pronounced effect on the redox potentials:

-

Oxidation: The removal of an electron from the HOMO will be more difficult due to the inductive effect of the bromine atoms. This will result in a positive shift of the oxidation potentials compared to the non-brominated analogue.

-

Reduction: The addition of an electron to the LUMO will be facilitated by the electron-withdrawing nature of the bromine atoms. Consequently, the reduction potentials are expected to shift to less negative values.

This predicted behavior is summarized in the table below, which contrasts the expected redox events for the parent compound and its brominated derivative.

Table 1: Predicted Redox Potentials

| Compound | Oxidation Potentials (V vs. Fc/Fc⁺) | Reduction Potentials (V vs. Fc/Fc⁺) |

| 1,3,5-Tris(anthracen-9-yl)benzene (predicted) | E¹ₒₓ, E²ₒₓ, E³ₒₓ (less positive) | E¹ᵣₑᏧ, E²ᵣₑᏧ, E³ᵣₑᏧ (more negative) |

| 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (predicted) | E¹ₒₓ, E²ₒₓ, E³ₒₓ (more positive) | E¹ᵣₑᏧ, E²ᵣₑᏧ, E³ᵣₑᏧ (less negative) |

Experimental Protocol for Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to probe the electrochemical behavior of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.[7] Given the potential for air-sensitivity of the radical ions formed during redox events, the experiment should be conducted under an inert atmosphere.[8][9]

Materials and Equipment

-

Potentiostat: A standard three-electrode potentiostat.

-

Electrochemical Cell: A three-electrode cell designed for inert atmosphere experiments.

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver ion (Ag/Ag⁺) or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire or gauze.

-

Solvent: Anhydrous, high-purity solvent such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt, dried under vacuum before use.

-

Internal Standard: Ferrocene, for referencing the potentials.[10]

-

Inert Gas: Argon or nitrogen.

Step-by-Step Procedure

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse with deionized water and the chosen solvent, and dry thoroughly.

-

Solution Preparation: In a glovebox or under a stream of inert gas, prepare a solution of the analyte (typically 1 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution.

-

Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove any dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Record a background CV of the solvent and electrolyte solution to establish the potential window.

-

Add the analyte solution and record the CV. Scan over a potential range that encompasses the expected oxidation and reduction events.

-

Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

-

Internal Referencing: After recording the CV of the analyte, add a small amount of ferrocene to the solution and record another CV to determine the position of the Fc/Fc⁺ couple. All potentials should be reported relative to this internal standard.

Diagram of Cyclic Voltammetry Workflow:

Caption: A streamlined workflow for the cyclic voltammetry analysis.

Data Interpretation

The resulting cyclic voltammogram will provide a wealth of information about the electrochemical properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.

-

Peak Potentials: The potentials at which the oxidation and reduction peaks occur (Epa and Epc) are characteristic of the molecule's redox properties. The formal potential (E°') for a reversible couple can be estimated as the average of the anodic and cathodic peak potentials.

-

Peak Separation (ΔEp): For a reversible one-electron process, the theoretical peak separation (ΔEp = |Epa - Epc|) is approximately 59/n mV at room temperature, where n is the number of electrons transferred. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics.

-

Peak Currents (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process, as described by the Randles-Ševčík equation.

Conclusion

1,3,5-Tris(10-bromoanthracen-9-yl)benzene represents a fascinating molecular architecture with tunable electrochemical properties. The strategic placement of bromine atoms is predicted to significantly alter its redox behavior compared to the parent compound, making it a promising candidate for advanced materials applications. The experimental protocols outlined in this guide provide a robust framework for researchers to explore and validate the electrochemical characteristics of this and related polycyclic aromatic hydrocarbons.

References

-

2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PubMed Central. [Link]

-

Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. National Institutes of Health. [Link]

-

Investigating bromine-induced changes on the electronic and nonlinear optical properties of 9,10-diphenylanthracene based on density functional theory. ResearchGate. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

-

Techniques for air-sensitive cyclic voltammetry?. ResearchGate. [Link]

-

Cyclic voltammetry of anthracene and 1,2,3-trichlorobenzene in 0.1 M.... ResearchGate. [Link]

-

Supporting information Electrochemistry and Electrogenerated Chemiluminescence of 1,3,5- Tri(anthracen-10-yl). Allen J. Bard. [Link]

- Preparation method of 9, 10-dibromoanthracene.

-

Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. [Link]

-

Electrochemical Syntheses of Polycyclic Aromatic Hydrocarbons (PAHs). ResearchGate. [Link]

-

Conducting Electrochemical Experiments in an Inert Atmosphere. Pine Research Instrumentation. [Link]

-

EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry. [Link]

-

Electrochemistry and Electrogenerated Chemiluminescence of 1,3,5- Tri(anthracen-10-yl)-benzene-Centered Starburst Oligofluorenes. Allen J. Bard. [Link]

-

Comparison of electrophilic substitutions of.... ResearchGate. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur. [Link]

-

Electrochemical and Photocatalytic Reactions of Polycyclic Aromatic Hydrocarbons Investigated by Raman Spectroscopy. ResearchGate. [Link]

Sources

- 1. 813461-34-6|1,3,5-Tris(10-bromoanthracen-9-yl)benzene|BLD Pharm [bldpharm.com]

- 2. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pineresearch.com [pineresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

solubility of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in common organic solvents

An In-Depth Technical Guide to the Solubility of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a large, halogenated polycyclic aromatic hydrocarbon (PAH) of significant interest in the field of organic electronics. Given the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes a practical, methodological approach. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to ascertain its solubility in a range of common organic solvents. The guide covers the theoretical principles of solubility for large aromatic compounds, a systematic approach to solvent selection, a detailed gravimetric protocol for solubility determination, and essential safety considerations.

Introduction to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene

1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a complex organic molecule characterized by a central benzene ring symmetrically substituted with three 10-bromoanthracen-9-yl units. Its extended π-conjugated system and the presence of heavy bromine atoms impart unique photophysical and electronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other organic semiconductor devices.

The processability of this and similar compounds into thin films for electronic devices is critically dependent on its solubility. A thorough understanding of its behavior in various organic solvents is paramount for developing deposition techniques such as spin-coating, inkjet printing, and blade-coating. Furthermore, solubility data is essential for purification processes like recrystallization and chromatography.

This guide will provide the necessary tools to systematically evaluate the solubility of this complex PAH.

Foundational Principles of Solubility for Large Aromatic Compounds

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful initial guideline.

For large PAHs such as 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, several structural features influence their solubility:

-

Large Molecular Size and Rigidity: The significant molecular surface area leads to strong van der Waals forces and π-π stacking interactions between the molecules in the solid state. These strong solute-solute interactions must be overcome by solute-solvent interactions for dissolution to occur.

-

Hydrophobicity: The aromatic structure is nonpolar and hydrophobic, leading to poor solubility in polar solvents like water but better solubility in nonpolar organic solvents.[1]

-

Halogenation: The presence of bromine atoms increases the molecular weight and polarizability of the molecule, which can influence its interaction with solvents.

Due to their hydrophobic nature, PAHs are generally soluble in organic solvents such as acetone, hexane, dichloromethane, and toluene.[1] However, the solubility of high molecular weight PAHs can be limited even in these solvents.[1]

Recommended Organic Solvents for Solubility Screening

A systematic approach to determining the solubility of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene involves screening a range of solvents with varying polarities. The following table provides a suggested list of common organic solvents for initial screening.

| Solvent Class | Examples | Rationale |

| Nonpolar Aromatic | Toluene, Xylenes, Benzene | Strong potential for dissolving large aromatic solutes due to favorable π-π interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | Good general solvents for a wide range of organic compounds, including PAHs.[1] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate polarity, capable of dissolving many organic solids. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents that can be effective for some PAHs.[1] |

| Esters | Ethyl Acetate | A solvent of intermediate polarity. |

| Alkanes | Hexane, Cyclohexane | Nonpolar solvents, solubility may be limited for very large PAHs. |

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for accurately determining the solubility of a solid compound in a solvent.[1][2][3][4] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment

-

1,3,5-Tris(10-bromoanthracen-9-yl)benzene (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg precision)

-

Vials with screw caps

-

Thermostatic shaker or water bath for temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven for drying

Step-by-Step Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of solid 1,3,5-Tris(10-bromoanthracen-9-yl)benzene to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time to reach equilibrium. For large, sparingly soluble molecules, this may take 24-48 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[1]

-

Separation of Undissolved Solid: a. Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle. b. Carefully draw a known volume (e.g., 1.00 mL) of the supernatant (the clear liquid above the solid) into a syringe. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is critical to remove any suspended solid particles.

-

Quantification of Dissolved Solute: a. Weigh the evaporating dish containing the filtered saturated solution. b. Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen. c. Once the solvent is removed, place the evaporating dish in an oven or vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved.[3][4] d. Reweigh the evaporating dish with the dry, dissolved solid.

Calculation of Solubility

The solubility can be calculated as follows:

-

Weight of empty evaporating dish: W₁

-

Weight of dish + dry solute: W₂

-

Volume of filtered saturated solution: V (in mL)

Mass of dissolved solute = W₂ - W₁

Solubility (mg/mL) = (W₂ - W₁) / V

To express solubility in mol/L, divide the result by the molecular weight of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (843.45 g/mol ) and multiply by 1000.

Alternative Method: UV-Vis Spectroscopy

For compounds that have a strong chromophore, UV-Vis spectroscopy can be a faster method for determining concentration. This requires creating a calibration curve of absorbance versus known concentrations of the compound in the same solvent. The filtered saturated solution is then diluted to fall within the concentration range of the calibration curve, and its absorbance is measured to determine the concentration.

Data Presentation

The determined solubility data should be presented in a clear and organized manner. A table is highly recommended for comparing the solubility in different solvents at a specific temperature.

Table 1: Solubility of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Tetrahydrofuran | Experimental Value | Calculated Value |

| Other Solvents... | ... | ... |

Safety and Handling Precautions

Working with halogenated aromatic compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Ventilation: Handle the solid compound and all solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6][7]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][8]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualizations

Molecular Structure

Caption: Molecular structure of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.

Experimental Workflow

Caption: Workflow for gravimetric solubility determination.

References

- Yalkowsky, S. H., & He, Y. (2003).

- Acree, W. E. (1994). IUPAC-NIST Solubility Data Series. 54. Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents.

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. [Link]

-

DPHARM GURU. (n.d.). 5. GRAVIMETRIC ANALYSIS. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

College of Eastern Idaho. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pharmajournal.net [pharmajournal.net]

- 4. scribd.com [scribd.com]

- 5. biosynth.com [biosynth.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene (CAS No. 813461-34-6) for Advanced Optoelectronic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Star-Shaped Molecule for High-Performance Organic Electronics

In the landscape of organic electronics, the design and synthesis of novel materials with tailored properties are paramount for advancing device performance. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, identified by its CAS number 813461-34-6, has emerged as a significant player, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). This star-shaped molecule, featuring a central benzene core trisubstituted with bulky 10-bromoanthracene units, offers a unique combination of thermal stability, and advantageous electronic properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this promising material, with a focus on its role in the development of next-generation optoelectronic devices.

Physicochemical Properties

1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a solid at room temperature with a high molecular weight, contributing to its thermal stability. The core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 813461-34-6 | N/A |

| Molecular Formula | C₄₈H₂₇Br₃ | [1] |

| Molecular Weight | 843.45 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | >150 °C | |

| Purity | Typically >95% | |

| Storage Temperature | Room Temperature | [1] |

Molecular Architecture and its Implications for Functionality

The unique starburst structure of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is central to its functionality. The triphenylbenzene core provides a rigid and stable scaffold.[2] The three bulky bromoanthracene arms attached to the central benzene ring create significant steric hindrance. This twisted, non-planar molecular geometry plays a crucial role in preventing intermolecular π-π stacking in the solid state. This morphological stability is highly desirable in thin-film devices as it helps to prevent crystallization and maintain a stable amorphous state, which is essential for long-term device stability and performance.

The brominated anthracene units are key to the material's electronic properties. Anthracene derivatives are well-known for their excellent photoluminescence and electroluminescence characteristics, making them suitable as core components for blue fluorescent materials.[3] The introduction of bromine atoms can further modulate the electronic properties, enhancing electron transport capabilities.[4] This makes 1,3,5-Tris(10-bromoanthracen-9-yl)benzene a promising candidate for use as a deep-blue emitting material or an electron transport layer in OLEDs.[4]

Synthesis Pathway

A potential synthetic approach is outlined below:

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene

This guide provides a comprehensive technical overview of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a star-shaped polycyclic aromatic hydrocarbon of significant interest in the field of organic electronics. Designed for researchers, materials scientists, and professionals in drug development, this document delves into the molecule's synthesis, intricate molecular architecture, and the structure-property relationships that underpin its applications. While primarily recognized for its role in materials science, we will also address its context within the broader landscape of polycyclic aromatic hydrocarbons relevant to biomedical and safety considerations.

Strategic Molecular Design: The Rationale Behind the Starburst Architecture

The molecular structure of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a deliberate convergence of three key components: a central 1,3,5-trisubstituted benzene core, three peripheral anthracene units, and terminally positioned bromine atoms. This "starburst" or dendrimeric architecture is a strategic design choice aimed at achieving specific material properties.

The central benzene core acts as a rigid scaffold, enforcing a three-dimensional, propeller-like geometry. This non-planar structure is crucial for inhibiting the strong intermolecular π-π stacking that is often observed in planar polycyclic aromatic hydrocarbons. Such stacking can lead to aggregation-caused quenching of fluorescence and poor morphological stability in thin films, which are detrimental to the performance of organic light-emitting diodes (OLEDs)[1].

The anthracene moieties are the primary chromophores, responsible for the molecule's photoluminescent properties. Anthracene itself is a well-known blue-emitting fluorophore with high quantum yield[2]. By incorporating three anthracene units, the molecule's light-absorbing and emitting cross-section is significantly enhanced.

Finally, the bromine atoms at the 10-position of each anthracene unit play a multifaceted role. They enhance the molecule's electron-transporting capabilities and contribute to its overall thermal stability[3]. Furthermore, the presence of these heavy atoms can influence the spin-orbit coupling, which is a critical parameter in the design of advanced OLED materials. From a synthetic perspective, the bromine atoms also serve as reactive handles for further functionalization.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Protocol

A plausible two-step synthesis is outlined below, starting from commercially available precursors. This protocol is based on analogous syntheses of 1,3,5-triarylbenzenes and functionalized anthracene derivatives[6][7][8].

Step 1: Suzuki-Miyaura Cross-Coupling to form 1,3,5-Tris(10-bromoanthracen-9-yl)benzene

This step involves the palladium-catalyzed cross-coupling of 1,3,5-tribromobenzene with a suitable boronic acid or boronate ester derivative of 10-bromoanthracene.

-

Reactants:

-

1,3,5-Tribromobenzene

-

(10-Bromoanthracen-9-yl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous sodium carbonate or potassium carbonate)

-

Solvent system (e.g., a mixture of toluene and water)

-

-

Procedure:

-

To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3,5-tribromobenzene, (10-bromoanthracen-9-yl)boronic acid, and the palladium catalyst.

-

Add the solvent system, followed by the aqueous base.

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate and water).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.

-

Diagram of the Proposed Synthesis Workflow

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.

Spectroscopic Characterization (Predicted)

While specific published spectra for this molecule are not available, we can predict its key spectroscopic features based on its constituent parts and data from analogous compounds[6][9][10].

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically 7.0-9.0 ppm). The protons on the central benzene ring will likely appear as a singlet, while the protons on the anthracene units will exhibit a series of doublets and multiplets characteristic of the anthracene ring system. The presence of the bromine atoms will influence the chemical shifts of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show a number of signals in the aromatic region (typically 120-145 ppm). The symmetry of the molecule should lead to a smaller number of signals than the total number of carbon atoms. Key signals will correspond to the substituted and unsubstituted carbons of the central benzene ring and the anthracene units.

-

UV-Vis Absorption and Photoluminescence: In solution, the molecule is expected to exhibit strong absorption in the UV region, characteristic of the anthracene chromophore[11][12]. The absorption spectrum will likely show fine vibronic structure. Upon excitation, it is expected to exhibit strong blue fluorescence, with an emission maximum likely in the range of 420-450 nm. The star-shaped structure is designed to maintain high fluorescence quantum yield in the solid state by preventing aggregation.

In-Depth Molecular Structure Analysis

The three-dimensional structure of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is key to its properties. Although a specific crystal structure from the Cambridge Crystallographic Data Centre (CCDC) is not publicly available, we can infer its structural parameters from high-resolution crystal structures of similar molecules, such as 2-(10-Bromoanthracen-9-yl)-N-phenylaniline and other 1,3,5-triarylbenzene derivatives[7].

Key Structural Features

-

Anthracene Planarity: The individual anthracene units are expected to be nearly planar, with only minor deviations from planarity[7].

-

Dihedral Angles: Due to steric hindrance between the anthracene units, they will be twisted out of the plane of the central benzene ring. This "propeller-like" conformation is a hallmark of 1,3,5-trisubstituted benzene systems. The dihedral angles between the planes of the anthracene units and the central benzene ring are anticipated to be significant, likely in the range of 60-90 degrees.

-

Bond Lengths and Angles: The carbon-carbon bond lengths within the aromatic rings will be typical for sp²-hybridized carbons (approximately 1.38-1.42 Å). The C-Br bond length is expected to be around 1.90 Å. The bond angles within the benzene and anthracene rings will be close to 120°.

Diagram of Molecular Structure Relationships

Caption: Relationship between molecular components and properties.

Computational Modeling Insights

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations on analogous anthracene derivatives have provided valuable insights into their electronic structure[13]. For 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, such calculations would likely reveal:

-

HOMO and LUMO Distribution: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are expected to be primarily localized on the anthracene units. This localization is crucial for the molecule's function as an emissive material.

-

Energy Levels: The calculated HOMO-LUMO gap would correspond to the energy of the first electronic transition, which dictates the color of the emitted light. The bromine atoms are expected to slightly lower the HOMO and LUMO energy levels, which can improve charge injection in OLED devices.

Applications in Organic Electronics

The primary application of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is as a deep-blue emitting material in OLEDs[2]. Its molecular design directly addresses several key challenges in developing high-performance blue emitters, which are notoriously difficult to achieve with high efficiency and long operational lifetimes.

| Property | Consequence of Molecular Structure | Reference |

| High Thermal Stability | The rigid, star-shaped structure with a high molecular weight leads to a high glass transition temperature (Tg) and decomposition temperature (Td). | [14] |

| Good Film-Forming Ability | The non-planar, propeller-like shape disrupts crystal packing, leading to the formation of stable amorphous films, which are essential for uniform device fabrication. | [1] |

| Deep-Blue Emission | The intrinsic photophysical properties of the anthracene chromophore result in emission in the blue region of the visible spectrum. | [2] |

| High Photoluminescence Quantum Yield | The steric hindrance from the starburst architecture minimizes intermolecular interactions and aggregation-caused quenching, preserving high emission efficiency in the solid state. | [15] |

| Enhanced Electron Transport | The presence of electron-withdrawing bromine atoms can improve the electron mobility of the material. | [3] |

A typical multi-layer OLED device incorporating this material as the emitter would have a structure similar to that described in studies of other high-efficiency blue OLEDs[8].

Relevance to Drug Development and Toxicology

While 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is designed for materials science applications and there is no literature on its use in drug development, its chemical nature as a polycyclic aromatic hydrocarbon (PAH) and a brominated aromatic compound warrants a discussion on its potential biological implications, a crucial consideration for the target audience.

Polycyclic Aromatic Hydrocarbons (PAHs): PAHs are a class of compounds known for their environmental persistence and, in some cases, their carcinogenicity. The biological activity of PAHs is often linked to their metabolic activation to reactive intermediates that can bind to DNA and other macromolecules.

Brominated Aromatic Compounds: Brominated compounds are widely used as flame retardants. Some of these compounds have been shown to be persistent, bioaccumulative, and toxic.

Given these general concerns, it is imperative that researchers and professionals handling 1,3,5-Tris(10-bromoanthracen-9-yl)benzene and similar materials adhere to strict safety protocols. This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and handling the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

1,3,5-Tris(10-bromoanthracen-9-yl)benzene is a prime example of rational molecular design in materials science. Its star-shaped architecture, which combines a rigid central core with highly fluorescent anthracene arms, results in a material with excellent thermal stability, good film-forming properties, and efficient deep-blue emission. These characteristics make it a promising candidate for use in high-performance organic light-emitting diodes. While its direct application in drug development has not been explored, an understanding of its chemical class from a toxicological perspective is essential for its safe handling and development. Future research in this area could focus on further tuning the photophysical properties through derivatization and on detailed investigations into the long-term stability and degradation pathways of this material in OLED devices.

References

-

The Role of 9-Bromo-10-(phenanthrene-10-yl)anthracene in Modern OLED Technology. (URL: [Link])

-

Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. (URL: [Link])

-

A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances. (URL: [Link])

-

UV-Vis absorption spectra (a) and photoluminescence spectra (b) of anthracene-cored semiconducting molecule, 3. (c) Fluorescence image of the solution. ResearchGate. (URL: [Link])

-

Performance of the OLEDs employing different emitters. a) EL spectra at... ResearchGate. (URL: [Link])

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (URL: [Link])

- 1,3,5-benzenetriyl)tris[10-bromo-(813461-34-6) 1H NMR spectrum. ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/813461-34-6_1HNMR.htm)

-

2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PubMed Central. (URL: [Link])

-

2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. MDPI. (URL: [Link])

-

Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society, Section A: Chemistry. (URL: [Link])

-

Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Journal of Materials Chemistry. (URL: [Link])

-

Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. (URL: [Link])

-

Device performance based on... ResearchGate. (URL: [Link])

-

Supporting Information_Anthracene_07012017_final. The Royal Society of Chemistry. (URL: [Link])

-

The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. (URL: [Link])

-

Design of efficient molecular organic light-emitting diodes by a high-throughput virtual screening and experimental approach. Nature Materials. (URL: [Link])

-

Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;... ResearchGate. (URL: [Link])

-

Novel Deep Blue OLED Emitters with 1,3,5-Tri(anthracen-10-yl)benzene-Centered Starburst Oligofluorenes. ResearchGate. (URL: [Link])

-

Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. (URL: [Link])

-

Synthesis and optical properties of 3,5-bis(10- phenylanthracen-9-yl)benzene-appended porphyrins. Journal of Porphyrins and Phthalocyanines. (URL: [Link])

-

(E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one: crystal structure and DFT study. Acta Crystallographica Section E. (URL: [Link])

-

(a) UV-vis absorption of 9-bromoanthracene at 60 μM and a picture under... ResearchGate. (URL: [Link])

- Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris[10-bromo. ChemicalBook. (URL: https://www.chemicalbook.com/ProductList_US_CB82087523.htm)

-

(PDF) 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. ResearchGate. (URL: [Link])

-

9-Bromoanthracene-10-Benzene-D5 | C20H13Br | CID 89758165. PubChem. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one: crystal structure and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 1,3,5-Tris(10-bromoanthracen-9-yl)benzene: From Discovery to Application in Advanced Organic Electronics

This in-depth technical guide provides a comprehensive overview of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a key material in the advancement of organic light-emitting diode (OLED) technology. Addressed to researchers, scientists, and professionals in drug development and materials science, this document details the compound's history, synthesis, characterization, and its pivotal role in next-generation electronic displays.

I. Introduction: The Quest for Deep-Blue Emitters in OLED Technology

The evolution of organic light-emitting diodes (OLEDs) has been marked by a continuous search for materials that can generate light efficiently and with high color purity across the visible spectrum. Deep-blue emitters, in particular, have presented a significant challenge due to the inherent wide bandgap of the molecules required, which can often lead to issues with stability and lifetime. The development of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene represents a significant milestone in overcoming these hurdles. Its unique starburst molecular architecture, featuring a central benzene core trisubstituted with bulky, brominated anthracene units, provides a unique combination of thermal stability, high electron mobility, and deep-blue emission, making it a highly sought-after component in modern OLEDs.[1]

The strategic placement of bromine atoms on the anthracene moieties is a key design feature. This halogenation not only influences the electronic properties of the molecule, enhancing electron transport, but also plays a role in defining the material's solid-state packing and morphological stability in thin films, which are critical for device performance and longevity.

II. Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is essential for its application in OLEDs. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 813461-34-6 | [2][3] |

| Molecular Formula | C₄₈H₂₇Br₃ | |

| Molecular Weight | 843.45 g/mol | |

| Physical Form | Solid | [3] |

| Melting Point | >150 °C | |

| Purity | 95% - 98% | [3] |

| Storage Temperature | Room Temperature | [3] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise arrangement of protons and carbon atoms, confirming the connectivity of the benzene and anthracene units.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the molecular weight and isotopic distribution, confirming the presence of three bromine atoms.

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are vital for assessing the purity of the synthesized material.[2]

III. Synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene: A Strategic Approach

While the seminal publication detailing the first synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is not publicly accessible, the molecular architecture strongly suggests a synthetic strategy rooted in modern cross-coupling methodologies. The most probable and efficient route involves a palladium-catalyzed Suzuki cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex aromatic systems for materials science.[5][6][7]

The logical retrosynthetic analysis points to two key precursors: 1,3,5-tribromobenzene as the central trifunctional core and a suitable 10-bromoanthracene-9-boronic acid or ester derivative.

Caption: Retrosynthetic analysis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.

A. Proposed Experimental Protocol

The following is a generalized, yet detailed, experimental protocol based on established Suzuki coupling procedures for the synthesis of similar multi-aryl systems.[5][7][8] This protocol is intended as a guide for researchers and should be optimized for specific laboratory conditions.

Step 1: Preparation of the Reaction Mixture

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,3,5-tribromobenzene (1.0 equivalent).

-

Add (10-bromoanthracen-9-yl)boronic acid (3.3 equivalents).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (6.0 equivalents).

-

Add a solvent system, commonly a mixture of toluene and ethanol, or tetrahydrofuran (THF) and water.

Step 2: Reaction Execution

-

Purge the reaction flask with an inert gas (nitrogen or argon) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add distilled water and an organic solvent (e.g., ethyl acetate or dichloromethane) to the reaction flask.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, typically using a gradient of hexane and dichloromethane as the eluent.

-

Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product as a solid.

Caption: Generalized workflow for the synthesis of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene.

IV. Application in Organic Light-Emitting Diodes (OLEDs)

The primary application of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene is as a deep-blue emitting material in the emissive layer of an OLED.[1] Its molecular design imparts several advantageous properties that contribute to high-performance devices.

-

High Thermal Stability: The rigid, starburst structure with a high molecular weight contributes to a high glass transition temperature (Tg), which is crucial for preventing morphological changes in the thin film during device operation, thereby enhancing device lifetime.

-

Good Electron Transport: The brominated anthracene units are known to facilitate electron transport, which helps in balancing the charge carrier injection and recombination within the emissive layer, leading to higher efficiency.[1]

-

Deep-Blue Emission: The electronic structure of the molecule results in electroluminescence in the deep-blue region of the spectrum, a critical component for full-color displays and white lighting applications.

-

Solution Processability: While often used in vacuum-deposited OLEDs, the bulky nature of the molecule can disrupt intermolecular packing, which may allow for its use in solution-processed devices, offering a pathway to lower-cost manufacturing.

Caption: Schematic of a multilayer OLED device incorporating the title compound.

V. Conclusion and Future Outlook

1,3,5-Tris(10-bromoanthracen-9-yl)benzene stands as a testament to the power of rational molecular design in advancing materials for organic electronics. Its discovery and application have contributed significantly to the development of stable and efficient deep-blue OLEDs. Future research in this area will likely focus on further functionalization of this core structure to fine-tune its optoelectronic properties, such as shifting the emission wavelength, improving quantum efficiency, and enhancing charge carrier mobility. The exploration of related derivatives could lead to even more robust and high-performing materials for a new generation of flexible displays, solid-state lighting, and other optoelectronic applications.

VI. References

-

Device performance based on... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved January 19, 2026, from [Link]

-

Benzene, 1,3,5-tribromo- - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

-

Miyura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

OLED Technology Advancement: The Role of 1,3,5-Tris(4-hydroxyphenyl)benzene. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Suzuki Coupling: A Powerful Tool with Boronic Acids Like (10-Phenylanthracen-9-yl)boronic Acid. (n.d.). Retrieved January 19, 2026, from [Link]

-

Lee, J., et al. (2021). High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. Materials, 14(11), 2821. [Link]

-

Singh, K., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3336–3343. [Link]

-

1,3,5-Tribromobenzene - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Preparation of 1,3,5-tribromobenzene - PrepChem.com. (n.d.). Retrieved January 19, 2026, from [Link]

-

1,3,5-Tris(10-bromoanthracen-9-yl)benzene - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene [stage0.myskinrecipes.com]

- 2. 813461-34-6|1,3,5-Tris(10-bromoanthracen-9-yl)benzene|BLD Pharm [bldpharm.com]

- 3. 1,3,5-Tris(10-bromoanthracen-9-yl)benzene | 813461-34-6 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]

basic chemical reactivity of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene

An In-depth Technical Guide to the Basic Chemical Reactivity of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene

This guide provides an in-depth exploration of the chemical reactivity of 1,3,5-Tris(10-bromoanthracen-9-yl)benzene, a key building block in the synthesis of advanced organic materials. Designed for researchers, chemists, and materials scientists, this document moves beyond simple procedural descriptions to offer insights into the causality behind experimental choices, ensuring a foundational understanding for predictable and successful synthesis.